BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantum Chemical Insights into the Conformers
of Amorphous U207

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dioxouranium;hydrogen peroxide

Cat. No.: B103422

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent computational and experimental studies have shed light on the structure and reactivity
of the amorphous uranium oxide, U207. This material, formed from the thermal decomposition
of uranyl peroxide minerals like studtite, has significant implications for the nuclear fuel cycle
and the storage of nuclear waste. Quantum chemical calculations, particularly density
functional theory (DFT), have been instrumental in elucidating the potential structures of U207
conformers. This technical guide provides a comprehensive overview of the key findings from
these computational investigations, including detailed quantitative data, experimental protocols
for the synthesis of the modeled compound, and visualizations of the theoretical workflows and
conformational relationships.

Introduction

The pressurization of uranium yellowcake drums, which has led to accidents and radioactive
contamination, has been linked to the presence of a reactive, X-ray amorphous form of
uranium oxide.[1][2] Experimental evidence suggests that this amorphous material has a
composition close to U207 and is formed by heating hydrated uranyl peroxides.[1] Due to its
amorphous nature, traditional diffraction techniques provide limited structural information.
Consequently, quantum chemical calculations have become an indispensable tool for
proposing and evaluating plausible molecular structures of U207.
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A seminal study by Odoh et al. (2016) employed DFT to identify four stable conformers of
U207, designated as A, B, C, and D.[1] Their calculations, supported by neutron pair
distribution function (PDF) analysis, identified conformer A as the most stable structure.[1] This
guide will delve into the specifics of these computationally derived conformers, presenting their
geometric and energetic data for comparative analysis. Furthermore, it will outline the
experimental procedures for synthesizing the amorphous U207 that serves as the basis for
these computational models.

Computational Methodology

The quantum chemical calculations detailed in this guide are primarily based on the work of
Odoh et al.[1] The following section outlines the theoretical framework and computational
parameters employed in their study.

Density Functional Theory (DFT) Calculations

The geometries of the U207 conformers were optimized using DFT. The M06 exchange-
correlation functional was utilized for the primary optimizations.[1] For the atoms, the following
basis sets were employed:

» Uranium (U): Small-core Stuttgart relativistic effective core potentials and their associated
valence basis sets.[1]

e Oxygen (O): 6-311++G(3df,3pd) basis set.[1]

To validate the stability of the identified conformers, further geometry optimizations were
performed with a range of other density functionals, including local functionals (PBE, BLYP,
MO06-L), hybrid and meta-hybrids (B3LYP, LC-wPBE, BHandHLYP, M06-2x, M06-HF), and
dispersion-corrected functionals (B97D, B3LYP-D3, LC-wPBE-D3).[1] The relative energies of
the four conformers were found to be consistent across these different functionals.[1]

Workflow for Conformer ldentification

The computational workflow for identifying and characterizing the U207 conformers can be
summarized as follows:
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Computational Workflow

Initial Structural Guesses
(Two Uranyl lons, Peroxide, Oxygen Atom)

'

Geometry Optimization
(M06 Functional)

l

Identification of Four Stable Conformers
(A, B, C, D)

'

Relative Energy Calculation

'

Validation with Multiple
DFT Functionals

'

Final Optimized Structures and Properties
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Experimental Synthesis of Amorphous U207

Uranyl Nitrate Solution (0.5M)
+ 30% Hydrogen Peroxide

'

Immediate Precipitation of Studtite
[(UO2)(02)(H20)2]-2H20

'

Centrifugation (6500 rpm, 1 min)

'

Vacuum Desiccation (48 h)

'

XRD Confirmation of Studtite

'

Thermal Decomposition
(200°C, 1-4 h in air)

'

Amorphous U207
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Conformer A Conformer B Conformer D

(0.00 kcal/mol) (14.3 kcal/mol) (25.0 kcal/maol)

Relative Stability of U207 Conformers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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